molecular formula C17H10Cl2N2O2S B2676750 (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 554408-53-6

(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2676750
CAS No.: 554408-53-6
M. Wt: 377.2 g/mol
InChI Key: NFYJNLHVQSZLTR-UHFFFAOYSA-N
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Description

(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group, a dichlorophenyl group, and a sulfanylideneimidazolidinone core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:

    Formation of the Imidazolidinone Core: The initial step involves the condensation of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using benzoyl chloride in the presence of a base such as pyridine.

    Addition of the Dichlorophenyl Group: The dichlorophenyl group is added through a nucleophilic substitution reaction, typically using 3,4-dichlorobenzyl chloride.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It is also explored for its potential in creating novel polymers and coatings.

Mechanism of Action

The mechanism by which (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
  • Diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)

Uniqueness

Compared to similar compounds, (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its benzoyl and dichlorophenyl groups provide distinct electronic and steric properties, enhancing its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.

Properties

CAS No.

554408-53-6

Molecular Formula

C17H10Cl2N2O2S

Molecular Weight

377.2 g/mol

IUPAC Name

3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H10Cl2N2O2S/c18-12-7-6-10(8-13(12)19)9-14-16(23)21(17(24)20-14)15(22)11-4-2-1-3-5-11/h1-9H,(H,20,24)

InChI Key

NFYJNLHVQSZLTR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/NC2=S

SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S

solubility

not available

Origin of Product

United States

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